molecular formula C27H25N7O4 B13840840 Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B13840840
M. Wt: 511.5 g/mol
InChI Key: VNQBROGFSGJGCS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a nitroso group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the nitroso group and the cyanophenyl moiety. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzimidazole core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction yields amines.

Scientific Research Applications

Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzimidazole core can interact with DNA, potentially leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A similar compound with a different substitution pattern on the benzimidazole core.

    Ethyl 3-(pyridin-2-ylamino)propanoate: Another related compound used in the synthesis of therapeutic agents.

Uniqueness

Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is unique due to its combination of a benzimidazole core, nitroso group, and cyanophenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H25N7O4

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl 3-[[2-[(4-cyano-N-nitrosoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C27H25N7O4/c1-3-38-26(35)13-15-33(24-6-4-5-14-29-24)27(36)20-9-12-23-22(16-20)30-25(32(23)2)18-34(31-37)21-10-7-19(17-28)8-11-21/h4-12,14,16H,3,13,15,18H2,1-2H3

InChI Key

VNQBROGFSGJGCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CN(C4=CC=C(C=C4)C#N)N=O)C

Origin of Product

United States

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